molecular formula C20H20N6O B2561262 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide CAS No. 1021213-45-5

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide

Cat. No. B2561262
CAS RN: 1021213-45-5
M. Wt: 360.421
InChI Key: JAFLLKMHHIPCOT-RMKNXTFCSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide” can be confirmed using various methods such as FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and a pKa of 14.33±0.10 (Predicted) .

Scientific Research Applications

Antifungal and Insecticidal Activities

Cinnamamide derivatives, including structures similar to N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide, have been investigated for their potential in antifungal and insecticidal applications. A study by Xiao et al. (2011) found that these compounds exhibit significant fungicidal activities against plant pathogens and moderate nematicidal activities (Xiao et al., 2011).

Catalytic Activity in Chemical Reactions

The pyridazine scaffold, a component of the compound , has shown promise in catalytic activities. A study by Tamaki et al. (2016) demonstrated that pyridazines can serve as effective catalysts in certain chemical reactions, such as the acetylation of tertiary alcohols (Tamaki et al., 2016).

Synthesis of Imidazo[1,2-a]pyridines

Copper bromide-catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehydes, a process related to the synthesis of compounds like this compound, has been shown to effectively produce 3-formyl-2-phenyl-imidazo[1,2-a]pyridines. This finding by Bharate et al. (2015) highlights the compound's relevance in novel organic synthesis pathways (Bharate et al., 2015).

Antimicrobial Activity

Amido linked bis heterocycles, which are structurally related to this compound, have been synthesized and tested for antimicrobial activity. A study by Padmavathi et al. (2011) found that these compounds, particularly those with chlorosubstituted imidazolyl cinnamamide, exhibited strong antibacterial and antifungal activities (Padmavathi et al., 2011).

Synthesis of Cinnamic Acid

Research by Chiriac et al. (2005) into the synthesis of cinnamic acids, which are structurally related to the compound , revealed effective methods using aromatic aldehydes and aliphatic carboxylic acids, highlighting another potential application area (Chiriac et al., 2005).

Anticancer Potential

The compound's structural analogs have shown promise as anticancer agents. Zhou et al. (2008) reported the synthesis and biological evaluation of a compound that inhibits histone deacetylases, indicating potential applications in cancer treatment (Zhou et al., 2008).

properties

IUPAC Name

(E)-3-phenyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c27-20(9-6-16-4-2-1-3-5-16)23-15-14-22-18-7-8-19(26-25-18)24-17-10-12-21-13-11-17/h1-13H,14-15H2,(H,22,25)(H,23,27)(H,21,24,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFLLKMHHIPCOT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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